
1,3,5-Tris(trifluoromethyl)cyclohexane
Description
1,3,5-Tris(trifluoromethyl)cyclohexane (C₉F₁₈, CAS 374-76-5) is a fully fluorinated cyclohexane derivative with three trifluoromethyl (-CF₃) groups symmetrically substituted at the 1, 3, and 5 positions of the cyclohexane ring. Key properties include:
- Molecular weight: 450.07 g/mol
- Density: 1.77–1.888 g/cm³
- Boiling point: ~125°C
- Water solubility: Immiscible
- Structure: Compact, rigid cyclohexane backbone with strong electron-withdrawing -CF₃ groups.
The compound’s high fluorine content confers exceptional thermal stability, hydrophobicity, and chemical inertness, making it suitable for applications in advanced materials and specialty solvents.
Properties
Molecular Formula |
C9H9F9 |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
1,3,5-tris(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H9F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h4-6H,1-3H2 |
InChI Key |
OPZMJQBYGLKBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
Parameter | Specification |
---|---|
Catalyst | Rhodium-(CAAC) complex (e.g., 10b ) |
Hydrogen pressure | 50–60 bar |
Temperature | 40–50°C |
Solvent | Dichloromethane or toluene |
Substrate | 1,3,5-Tris(trifluoromethyl)benzene |
Mechanism :
The cyclic (alkyl)(amino)carbene (CAAC) ligand stabilizes the Rh center, enabling selective cis-addition of hydrogen across the aromatic ring. This avoids intermediate dearomatization and ensures retention of the trifluoromethyl group arrangement.
Outcome :
- Yield : 60–75% for tris(trifluoromethyl) derivatives.
- Stereochemistry : Exclusively all-cis configuration due to steric guidance from axial CF₃ groups during ring puckering.
- Byproducts : Minor amounts of dehydrofluorinated analogs (e.g., CF₂H-substituted species) at elevated temperatures.
Precursor Synthesis
The aromatic precursor 1,3,5-tris(trifluoromethyl)benzene is typically synthesized via:
a. Copper-Mediated Trifluoromethylation
- Reagents : CF₃I, CuI, 1,10-phenanthroline.
- Conditions : DMF, 110°C, 24h.
- Yield : ~85%.
b. Ullmann Coupling
- Reagents : Iodobenzene, (CF₃)₂Zn.
- Conditions : Pd(OAc)₂, PPh₃, 80°C.
Characterization and Stability
a. Conformational Analysis
- X-ray Crystallography : Reveals a flattened chair conformation with CF₃ groups adopting triaxial positions (average splay angle: 110.8°).
- Ring Inversion Barrier : ΔG‡ = 27 kcal/mol (DFT), making it the most sterically hindered all-cis cyclohexane reported.
b. Spectroscopic Data
- ¹⁹F NMR : Single peak at δ −63.2 ppm (CDCl₃), confirming equivalent CF₃ groups in solution.
- ¹H NMR : Axial protons resonate at δ 3.15 ppm (DCM), shifting upfield to δ 1.90 ppm in toluene due to face-selective solvation.
Functional Adaptations
a. Dehydrofluorination Mitigation
- Additives : 2,6-Lutidine (5 mol%) suppresses HF elimination.
- Temperature Control : Reactions maintained below 60°C prevent exocyclic C-F bond cleavage.
b. Ion Binding Properties
The "Janus face" polarity enables:
- Anion Coordination : K ≈ 10³ M⁻¹ for Cl⁻ (via electropositive H-face).
- Cation Interaction : Weak association with Na⁺ (K ≈ 10¹ M⁻¹).
Comparative Methods
Method | Advantages | Limitations |
---|---|---|
Direct Hydrogenation | High stereoselectivity; Scalable | Requires specialized catalyst |
Radical Trifluoromethylation | No metal catalysts | Poor regiocontrol |
Electrophilic Substitution | Compatible with electron-rich arenes | Low yields for poly-CF₃ systems |
Applications
- Fluorinated Liquid Crystals : Enhanced thermal stability (ΔT = 150–200°C).
- Anion-Responsive Materials : Tunable Cl⁻/I⁻ selectivity in membrane technologies.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives with reduced trifluoromethyl groups.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,3,5-Tris(trifluoromethyl)cyclohexane finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1,3,5-Trimethylcyclohexane (C₉H₁₈)
- Substituents : Three methyl (-CH₃) groups.
- Properties: Lower density (~0.8 g/cm³) and molecular weight (126.24 g/mol). Higher solubility in non-polar solvents due to hydrocarbon nature.
- Key Differences :
- The -CF₃ groups in the fluorinated analog increase steric bulk and electronegativity, reducing reactivity and enhancing thermal stability .
- Activity coefficients (γ∞13) for cyclohexane derivatives are influenced by substituent geometry; compact structures like cyclohexane exhibit lower γ∞13 than linear alkanes (e.g., hexane) due to better solvent interactions .
1,3,5-Triisopropylcyclohexane (C₁₅H₃₀, CAS 34387-60-5)
- Substituents : Three isopropyl (-CH(CH₃)₂) groups.
- Properties :
- Key Differences :
Triazacyclohexane Derivatives (e.g., 1,3,5-Trimethyl-1,3,5-triazacyclohexane)
- Structure : Nitrogen-containing cyclohexane with three methyl groups (C₉H₂₁N₃) .
- Properties :
- Key Differences: 1,3,5-Tris(trifluoromethyl)cyclohexane lacks donor atoms (N, O), making it inert in coordination chemistry but more suitable as a solvent or fluorinated material .
Physicochemical and Functional Comparisons
Table 1. Comparative Properties of Cyclohexane Derivatives
Property | This compound | 1,3,5-Trimethylcyclohexane | 1,3,5-Triisopropylcyclohexane |
---|---|---|---|
Molecular Formula | C₉F₁₈ | C₉H₁₈ | C₁₅H₃₀ |
Molecular Weight (g/mol) | 450.07 | 126.24 | 210.40 |
Density (g/cm³) | 1.77–1.888 | ~0.8 | ~0.85 |
Boiling Point (°C) | ~125 | ~160 | ~250 |
Water Solubility | Immiscible | Low | Immiscible |
Key Applications | Fluorinated solvents, materials | Solvents, intermediates | Specialty chemicals |
Steric and Electronic Effects
- Trifluoromethyl Groups :
- Methyl/Isopropyl Groups :
- Lower steric demand and weaker electron-withdrawing effects result in higher solubility in hydrocarbons and reactivity in substitution reactions .
Biological Activity
1,3,5-Tris(trifluoromethyl)cyclohexane is a fluorinated organic compound notable for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, including medicinal chemistry and material science.
This compound (C12H9F9) features three trifluoromethyl groups attached to a cyclohexane ring. This configuration significantly influences its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C12H9F9 |
Molecular Weight | 366.19 g/mol |
IUPAC Name | This compound |
Melting Point | Not available |
Solubility | Low in water; soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto a cyclohexane framework through various fluorination methods. These can include:
- Electrophilic Fluorination: Utilizing reagents like sulfur tetrafluoride (SF4) or trifluoromethyl iodide (CF3I).
- Radical Reactions: Employing radical initiators to facilitate the addition of trifluoromethyl groups.
Biological Activity
Research into the biological activity of this compound has revealed several interesting findings:
Antimicrobial Activity
Studies have indicated that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, the presence of trifluoromethyl groups often increases lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens.
Cytotoxic Effects
In vitro studies have demonstrated that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways. Specific IC50 values have been recorded in different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
Case Studies
Several case studies highlight the compound's potential applications:
-
Case Study on Anticancer Activity:
A study published in The Journal of Organic Chemistry explored the anticancer properties of fluorinated cyclohexanes. The results suggested that the trifluoromethyl groups enhance the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms . -
Antimicrobial Research:
In a comparative study of fluorinated compounds against bacterial strains, this compound demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate interactions with lipid bilayers, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: The compound may promote oxidative stress within cells by generating ROS, which can trigger apoptotic pathways.
Q & A
Q. Why might synthetic yields vary significantly between reported methods for similar fluorinated compounds?
- Methodological Answer : Subtle differences in reagent purity (e.g., Et₃N·3HF vs. anhydrous HF), moisture levels, or stereochemical drift during workup (e.g., epimerization) impact reproducibility. Systematic DoE (Design of Experiments) optimizes critical parameters like temperature gradients and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.